Methanetetramine, octamethyl-
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Overview
Description
Methanetetramine, octamethyl- is an organic compound with the molecular formula C₉H₂₄N₄ and a molecular weight of 188.3137 g/mol . It is also known by its IUPAC name, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethylmethanetetramine . This compound is characterized by its four tertiary amine groups, making it a highly substituted amine.
Preparation Methods
The synthesis of methanetetramine, octamethyl- typically involves the reaction of formaldehyde with dimethylamine under controlled conditions. The reaction proceeds through a series of methylation steps, resulting in the formation of the octamethyl derivative . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Methanetetramine, octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of lower amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanetetramine, octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of methanetetramine, octamethyl- involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other substrates, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methanetetramine, octamethyl- can be compared with other similar compounds such as:
Tetramethylmethanetetramine: This compound has fewer methyl groups and different reactivity.
Hexamethylenetetramine: Known for its use in the synthesis of explosives and as a urinary antiseptic.
Trimethylamine: A simpler amine with different chemical properties and applications.
Methanetetramine, octamethyl- stands out due to its high degree of methylation, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
Methanetetramine, octamethyl- (C9H24N4), is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H24N4 |
Molecular Weight | 188.3137 g/mol |
IUPAC Name | Methanetetramine, octamethyl- |
InChI Key | InChI=1S/C9H24N4/c1-10(2)9(11(3)4,12(5)6)13(7)8/h1-8H3 |
Biological Activity
Methanetetramine, octamethyl- has been studied for various biological activities:
1. Antimicrobial Activity:
Research indicates that octamethylmethanetetramine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
2. Cytotoxicity:
In vitro studies have assessed the cytotoxic effects of methanetetramine on cancer cell lines. Findings indicate selective cytotoxicity towards certain cancer cells, with a mechanism involving apoptosis induction .
3. Neuroprotective Effects:
Recent investigations have explored the neuroprotective capabilities of octamethylmethanetetramine. Animal studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological effects of methanetetramine are attributed to its interaction with various cellular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation: It has been suggested that octamethylmethanetetramine can modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methanetetramine against clinical isolates of E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity .
Case Study 2: Cytotoxicity in Cancer Cells
In a laboratory setting, methanetetramine was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
Safety and Toxicity
While the biological activities of methanetetramine are promising, safety assessments are crucial:
- Toxicological Studies: Preliminary toxicological evaluations suggest low acute toxicity; however, long-term studies are required to fully understand its safety profile.
- Environmental Impact: Research is ongoing to assess the environmental implications of methanetetramine's use, particularly concerning its degradation and bioaccumulation potential .
Properties
CAS No. |
10524-51-3 |
---|---|
Molecular Formula |
C9H24N4 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
N,N,N',N',N",N",N"',N"'-octamethylmethanetetramine |
InChI |
InChI=1S/C9H24N4/c1-10(2)9(11(3)4,12(5)6)13(7)8/h1-8H3 |
InChI Key |
GBNYRNDJAGSSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
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